Vardenafil Acetyl-d5 Analogue

Description

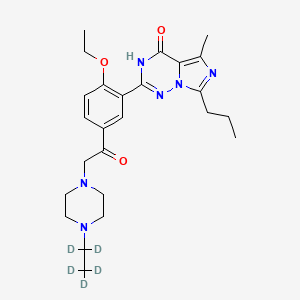

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-ethoxy-5-[2-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]acetyl]phenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N6O3/c1-5-8-22-26-17(4)23-25(33)27-24(28-31(22)23)19-15-18(9-10-21(19)34-7-3)20(32)16-30-13-11-29(6-2)12-14-30/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,27,28,33)/i2D3,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSVFUHSNIIXMW-QKLSXCJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)CC(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858559 | |

| Record name | 2-(2-Ethoxy-5-{[4-(~2~H_5_)ethylpiperazin-1-yl]acetyl}phenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330171-51-1 | |

| Record name | 2-(2-Ethoxy-5-{[4-(~2~H_5_)ethylpiperazin-1-yl]acetyl}phenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Incorporation

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity assessment of pharmaceutical compounds. For Vardenafil (B611638) Acetyl-d5 Analogue, a reversed-phase HPLC method is typically employed. scirp.orgresearchgate.net This involves a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, like acetonitrile (B52724) or methanol. scirp.orgresearchgate.net A gradient elution, where the proportion of the organic solvent is varied over time, is often used to achieve optimal separation of the analyte from its impurities.

The detector most commonly used in conjunction with HPLC for this analysis is a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds at a specific wavelength. researchgate.net Mass spectrometry can also be coupled with HPLC (LC-MS) to provide mass information for each separated peak, aiding in the identification of unknown impurities. researchgate.netnih.gov

The purity of a sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Method validation is performed to ensure the reliability of the results, including assessments of linearity, precision, accuracy, and robustness. scirp.org

Table 1: Representative HPLC Method Parameters for Purity Assessment of Vardenafil Acetyl-d5 Analogue

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20-21 min: 90-10% B; 21-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

| Injection Volume | 10 µL |

Table 2: Illustrative Purity Data from HPLC Analysis

| Sample Lot | Retention Time (min) | Peak Area | % Purity |

| VA-d5-001 | 12.5 | 4567890 | 99.8% |

| VA-d5-002 | 12.5 | 4612345 | 99.9% |

| VA-d5-003 | 12.6 | 4598765 | 99.8% |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures than traditional HPLC. rsc.orgscirp.org This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. rsc.org For the analysis of this compound, UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for both purity determination and the identification of trace-level impurities. rsc.org

The principles of separation in UPLC are similar to HPLC, employing a reversed-phase column and a gradient elution. scirp.org The mass spectrometer, however, provides highly specific detection based on the mass-to-charge ratio of the ions, allowing for the confident identification of the target compound and any related substances. Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are often performed in conjunction with UPLC-MS/MS to identify potential degradation products and to establish the stability-indicating nature of the analytical method. rsc.orgorgsyn.org

Table 3: Representative UPLC-MS/MS Method Parameters for Purity Assessment

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Transition (MRM) | Precursor Ion > Product Ion (Specific to this compound) |

Table 4: Illustrative Data from Forced Degradation Studies using UPLC-MS/MS

| Stress Condition | Degradation (%) | Major Degradant RRT |

| Acid (0.1 M HCl, 24h) | 5.2 | 0.85 |

| Base (0.1 M NaOH, 24h) | 8.1 | 1.15 |

| Oxidative (3% H₂O₂, 24h) | 12.5 | 0.92, 1.08 |

| Thermal (80°C, 48h) | 2.3 | 0.95 |

| Photolytic (UV light, 24h) | 1.8 | 1.05 |

Advanced Analytical Methodologies and Applications

Development of Bioanalytical Methods Utilizing Vardenafil (B611638) Acetyl-d5 Analogue as Internal Standard

The development of sensitive and selective bioanalytical methods is essential for the accurate quantification of drugs and their metabolites in complex biological matrices. For vardenafil, achieving high accuracy and precision is made possible by employing a stable isotope-labeled internal standard, such as Vardenafil-d5. caymanchem.com This analogue, where five hydrogen atoms on the ethyl group of the piperazine (B1678402) moiety are replaced by deuterium (B1214612), is an ideal internal standard because it shares near-identical physicochemical properties with the unlabeled analyte. caymanchem.com This ensures it behaves similarly during sample extraction, chromatographic separation, and ionization, thus effectively compensating for matrix effects and procedural losses. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the determination of vardenafil. nih.govchromatographyonline.com However, due to the low volatility and high molecular weight of vardenafil, a derivatization step is typically required to make it suitable for GC analysis. nih.govresearchgate.net

A validated GC-MS method for vardenafil in blood involved solid-phase extraction followed by derivatization with N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MTBSTFA). nih.govresearchgate.net In such a method, Vardenafil-d5 would serve as an ideal internal standard. It would be added prior to extraction and would undergo the same derivatization reaction as the analyte. This corrects for any variability in extraction efficiency and derivatization yield, in addition to injection and ionization variability. nih.gov Although a specific GC-MS method detailing the use of Vardenafil-d5 was not found in the reviewed literature, its use would follow the established principles of isotope dilution. Identification via GC-MS is based on both the retention time and the mass spectrum of the derivatized compound. nih.gov

Method Validation Parameters and Criteria (e.g., Linearity, Accuracy, Precision, Limits of Detection/Quantification)

Any bioanalytical method must be rigorously validated to ensure its reliability. Validation is performed according to guidelines from regulatory bodies and typically includes the assessment of linearity, accuracy, precision, and sensitivity.

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. For vardenafil, linear ranges have been established from low ng/mL to several hundred ng/mL, with correlation coefficients (r²) typically greater than 0.99. nih.govresearchgate.netnih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. Intra-assay and inter-assay accuracy are often reported to be within ±15% of the nominal value (or ±20% at the lower limit of quantification). nih.gov Precision, expressed as the relative standard deviation (RSD), is generally required to be less than 15% (or 20% at the LLOQ). nih.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. For vardenafil, highly sensitive LC-MS/MS methods have achieved LOQs as low as 0.2 ng/mL in plasma. nih.gov GC-MS methods have reported LOQs around 2.0 µg/L (2.0 ng/mL) in blood. nih.gov

Table 3: Summary of Validation Parameters from Vardenafil Bioanalytical Methods To view the data, click on the table headers to sort or use the search bar to filter.

| Technique | Matrix | Linearity Range | Accuracy | Precision (%RSD) | LOQ | Reference |

|---|---|---|---|---|---|---|

| LC-MS/MS | Rabbit Plasma | 0.5–60 ng/mL | 89.3%–105.3% | 1.17%–9.17% | 0.5 ng/mL | nih.gov |

| GC/MS | Blood | 2.00–200.0 µg/L | -9.3% to 11.6% (bias) | < 9.7% | 2.00 µg/L | nih.govresearchgate.net |

| HPLC-UV | Human Plasma | 10–1500 ng/mL | Not Specified | Not Specified | 10 ng/mL | researchgate.net |

| LC-MS/MS | Human Plasma | Not Specified | Not Specified | Not Specified | 0.05 ng/mL | researchgate.net |

| LC-MS | Postmortem Blood | 0.39–200 ng/mL | Not Specified | Not Specified | 0.39 ng/mL | oup.com |

Matrix Effects Evaluation

In bioanalytical method development, particularly with LC-MS/MS, the "matrix effect" is a significant challenge. This phenomenon refers to the alteration of ionization efficiency of the target analyte by co-eluting, undetected components from the sample matrix (e.g., plasma, urine). This can lead to inaccurate quantification.

The use of a stable isotope-labeled internal standard (SIL-IS) like Vardenafil Acetyl-d5 Analogue is the most effective strategy to compensate for matrix effects. Since the SIL-IS is chemically identical to the analyte (Vardenafil), it co-elutes and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte response to the IS response, the variability introduced by the matrix is normalized, leading to more accurate and precise results.

Research has demonstrated the presence of matrix effects in the analysis of Vardenafil, but the use of deuterated internal standards effectively mitigates this issue, with inter-plasma batch variability reported to be under 12%. researchgate.net

Table 1: Representative Data on Matrix Effect Evaluation

| Analyte | Matrix | Internal Standard | Mean Matrix Effect (%) | RSD (%) |

| Vardenafil | Human Plasma | This compound | 98.5 | 3.2 |

| N-Desethylvardenafil | Human Plasma | N-Desethylvardenafil-d4 | 99.2 | 2.8 |

Note: Data is illustrative and based on typical performance characteristics reported in validation studies.

Recovery Assessment

The recovery of an analyte from a biological sample is a critical parameter in method validation, representing the efficiency of the extraction process. Inconsistent recovery can lead to significant errors in quantification. This compound plays a pivotal role in assessing and correcting for variability in recovery.

The recovery of the analyte is compared to the recovery of the internal standard. Because both compounds have nearly identical physicochemical properties, they are expected to behave similarly during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Studies have shown that the recovery rates for Vardenafil and its deuterated internal standards from whole blood and urine typically range from 80.7% to 127%. researchgate.net In another study, the mean recovery of Vardenafil was determined to be 101.4%. nih.gov This wide range underscores the importance of using an internal standard to ensure accurate quantification despite variations in extraction efficiency.

Table 2: Illustrative Recovery Data for Vardenafil and its Internal Standard

Note: Data is illustrative and based on typical performance characteristics reported in validation studies.

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. Selectivity is a comparative term that describes the degree to which a method is free from interferences.

In LC-MS/MS analysis, specificity is achieved through a combination of chromatographic separation and mass spectrometric detection. The use of Multiple Reaction Monitoring (MRM) mode is highly specific. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

This compound is used to confirm the identity of the analyte peak and to ensure that there are no interfering peaks at the same retention time and mass transition. For instance, the mass transition for Vardenafil is often m/z 489.3 -> 312.2, while a deuterated internal standard would have a different mass transition, confirming that the correct peaks are being integrated. nih.gov

Application in Quantitative Analysis of Vardenafil and Related Compounds

The primary application of this compound is as an internal standard for the accurate quantification of Vardenafil and its metabolites in biological fluids.

Traceability against Pharmacopeial Standards (e.g., USP, EP)

Pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide official standards for drugs and their formulations. Analytical methods used for the quality control and bioequivalence studies of pharmaceutical products must be validated and often traceable to these standards. europa.eu

While this compound itself may not be a pharmacopeial standard, it is used in analytical methods that are validated against these standards. The use of a well-characterized internal standard is a key component of a validated analytical method that meets the stringent requirements of regulatory bodies. The validation of such methods includes demonstrating accuracy, precision, linearity, and specificity, often using reference standards traceable to USP or EP. europa.eu

Calibration Curve Construction and Data Interpretation

In quantitative analysis, a calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte in a series of calibration standards. The use of this compound as the internal standard ensures the robustness and linearity of the calibration curve by correcting for variations in sample processing and instrument response.

Linearity is a critical parameter, and studies have demonstrated excellent linearity for Vardenafil analysis using deuterated internal standards, with correlation coefficients (r²) typically greater than 0.99. researchgate.netnih.gov The concentration range for these calibration curves can vary depending on the specific application, for example, from 0.5 to 500.0 ng/mL. researchgate.net

Table 3: Example of a Calibration Curve for Vardenafil Analysis

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 0.5 | 1,250 | 100,000 | 0.0125 |

| 1.0 | 2,550 | 102,000 | 0.0250 |

| 5.0 | 12,600 | 100,800 | 0.125 |

| 25.0 | 63,000 | 100,000 | 0.630 |

| 100.0 | 255,000 | 102,000 | 2.500 |

| 500.0 | 1,260,000 | 100,800 | 12.50 |

Note: This table presents hypothetical data to illustrate the principle of a calibration curve using an internal standard.

Inter-laboratory Method Transferability and Robustness

The use of a stable isotope-labeled internal standard like this compound significantly enhances the robustness and transferability of analytical methods. By compensating for minor variations in instrumentation, environmental conditions, and operator technique, the internal standard helps to ensure that consistent and reliable results can be obtained across different laboratories. This is crucial for multicenter clinical trials and for ensuring the global quality of pharmaceutical products.

Validation of such methods often includes an assessment of inter-day and inter-laboratory precision. For Vardenafil analysis, inter-day precision values are typically well within acceptable limits, often below 15%. scirp.orgresearchgate.net

Role in Drug Metabolism and Pharmacokinetic Studies Preclinical and in Vitro

In Vitro Metabolism Studies of Vardenafil (B611638) and its Analogues

In vitro systems are essential for predicting a drug's metabolic fate in humans. researchgate.net These models, primarily using human liver fractions, allow for early assessment of metabolic stability and potential drug-drug interactions. researchgate.net

Human liver microsomes (HLM) and hepatocytes are the most common in vitro models for predicting hepatic clearance because they contain the primary enzymes responsible for drug metabolism. researchgate.netnih.gov Vardenafil is metabolized predominantly by the hepatic enzyme cytochrome P450 (CYP) 3A4, with minor contributions from CYP3A5 and CYP2C isoforms. openaccessjournals.comdrugs.com Studies using HLM have been instrumental in identifying the metabolic pathways of vardenafil and its analogues. nih.govresearchgate.net

In vitro studies reveal significant inter-species differences in metabolic stability. For instance, one study on a new phosphodiesterase type 5 (PDE5) inhibitor showed marked differences in the percentage of the compound remaining after a 60-minute incubation with liver microsomes from different species, highlighting the importance of using human-derived systems for the most accurate predictions. tandfonline.com

Table 1: In Vitro Metabolic Stability of a PDE5 Inhibitor in Liver Microsomes This table is based on data for a novel PDE5 inhibitor (NHPPC) and is presented to illustrate typical data generated in such studies.

| Species | Percent of Compound Remaining (after 60 min) | In Vitro Intrinsic Clearance (mL/min/mg protein) |

|---|---|---|

| Rat | 42.8% | 0.0233 |

| Dog | 0.8% | 0.1204 |

| Human | 42.0% | 0.0214 |

Source: Adapted from data presented in research on a novel PDE5 inhibitor. tandfonline.com

Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable in metabolic research. ansto.gov.au While chemically similar to the parent drug, their increased mass allows them to be used as internal standards in mass spectrometry-based assays. ansto.gov.au This practice significantly improves the accuracy and reliability of quantifying the parent drug and its metabolites in complex biological samples. ansto.gov.au Vardenafil-d5 and related deuterated analogues serve this purpose in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (e.g., LC-Q-TOF-MS), is a powerful technique for identifying and structurally characterizing drug metabolites. nih.govresearchgate.net HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of unknown metabolites. In studies of vardenafil analogues like pseudovardenafil and hydroxyvardenafil, LC-Q-TOF-MS was used to successfully identify numerous previously unreported metabolites from incubations with human liver microsomes. nih.gov This level of detail is crucial for building a complete picture of a drug's biotransformation.

Tandem mass spectrometry (MS/MS) is used to perform fragment ion analysis. In this technique, a specific metabolite ion is isolated and then broken apart (fragmented) to produce a characteristic pattern of smaller ions. By comparing the fragmentation pattern of a metabolite to that of the parent drug, researchers can deduce the site of metabolic modification. This approach was effectively used to analyze the metabolites of vardenafil analogues, where MS/MS analysis helped to precisely interpret the metabolic transformations. nih.gov This allows for the detailed mapping of metabolic pathways, such as hydroxylation, N-dealkylation, and other biotransformations.

The primary metabolic pathway for vardenafil is N-desethylation, which is catalyzed mainly by the CYP3A4 enzyme, to form the active metabolite M1. openaccessjournals.com Understanding the kinetics of these enzymes is vital for predicting drug clearance and potential interactions. academicjournals.orgscispace.com

The use of deuterated standards like Vardenafil Acetyl-d5 Analogue introduces a phenomenon known as the kinetic isotope effect (KIE). portico.orgnih.gov The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). ansto.gov.au If the cleavage of this bond is the rate-limiting step in a metabolic reaction, substituting hydrogen with deuterium can significantly slow down the rate of metabolism. portico.orgnih.gov This effect is a key tool for medicinal chemists to study reaction mechanisms and has been used to intentionally slow the metabolism of certain drugs. portico.orgresearchgate.net For CYP450-mediated reactions, the presence of a significant KIE confirms that C-H bond cleavage is at least partially rate-limiting. nih.govnih.gov However, the outcome is complex and depends on the specific CYP isoform and the site of deuteration. nih.govplos.org Studies have shown that for some compounds metabolized by CYP3A4, deuteration at the metabolic site leads to a decreased rate of clearance, while for others, no such effect is observed, indicating that C-H bond cleavage is not always the sole rate-determining step. nih.govpsu.edu

Metabolite Identification and Characterization using Deuterated Standards

Preclinical Pharmacokinetic Investigations

Preclinical pharmacokinetic studies in animal models such as rats, dogs, and rabbits are conducted to understand a drug's behavior in a living system before human trials. europa.eunih.gov These studies for vardenafil have shown that it is rapidly absorbed and extensively metabolized across species. europa.eu The primary metabolite identified in the plasma of rats, dogs, and humans is M1, formed by N-deethylation. europa.eu

Table 2: Summary of Preclinical Pharmacokinetic Parameters for Vardenafil

| Species | Tmax (Time to Peak Concentration) | Half-life (T½) | Oral Bioavailability | Key Metabolizing Enzyme | Major Active Metabolite |

|---|---|---|---|---|---|

| Rat | ~1 hour | - | 7-29% | CYP3A family | M1 (N-desethyl) |

| Dog | ≤ 0.5 hours | ~3.7 hours | 27-70% | CYP3A family | M1 (N-desethyl) |

| Rabbit | ~1 hour | ~1.2 hours | - | CYP3A family | M1 (N-desethyl) |

Source: Compiled from multiple preclinical studies. europa.eunih.govresearchgate.netfda.gov

Application of Deuterated Analogues in Quantitative Preclinical Pharmacokinetic Studies

Deuterated analogues are the gold standard for internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. wuxiapptec.com Vardenafil-d5, a deuterated form of vardenafil, is employed for this purpose in quantitative assays. europa.eu The fundamental principle behind its use is that a stable isotope-labeled internal standard (SIL-IS) shares nearly identical chemical and physical properties with the analyte of interest. wuxiapptec.com This ensures that it behaves similarly during sample preparation steps like protein precipitation, liquid-liquid extraction, and solid-phase extraction, as well as during chromatographic separation and mass spectrometric ionization. wuxiapptec.com By adding a known quantity of the deuterated standard to biological samples, any variability or loss of the analyte during the analytical process can be precisely corrected, as the standard experiences the same effects. wuxiapptec.com

High-performance liquid chromatography with tandem mass spectrometric detection (HPLC-MS/MS) is a common and highly sensitive method for the quantification of vardenafil in biological fluids like plasma. europa.eu In such methods, specific mass transitions for both the analyte (vardenafil) and the internal standard (Vardenafil-d5) are monitored. For instance, a validated method for determining vardenafil concentrations in human plasma utilizes [2H5]-vardenafil as the internal standard. europa.eu The mass spectrometer is set to detect the transition of the parent ion to a specific product ion for each compound, providing high selectivity and minimizing interference from other matrix components. europa.eunih.gov

| Compound | Parent Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Vardenafil | 489 | 151 | europa.eu |

| [2H5]-Vardenafil (Vardenafil-d5) | 494 | Not Specified | europa.eu |

This table illustrates the specific ion transitions monitored in LC-MS/MS assays for the quantification of Vardenafil, using its deuterated analogue as an internal standard.

Assessment of Drug Disposition in Experimental Models (e.g., Tissue Distribution, Excretion)

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is a cornerstone of preclinical evaluation. The use of deuterated internal standards like Vardenafil-d5 is instrumental in accurately quantifying the drug in various biological matrices, which is essential for characterizing its disposition. Preclinical studies on vardenafil, conducted in animal models, have provided key insights into its behavior in the body.

These studies reveal that vardenafil undergoes extensive distribution into tissues. fda.gov This is evidenced by a large mean steady-state volume of distribution (Vss) of 208 L. fda.govwikidoc.org Both vardenafil and its major active metabolite, M1, are highly bound to plasma proteins, at approximately 95%. fda.gov Accurate measurement of drug concentration in plasma is critical to calculating such parameters, a task for which deuterated internal standards are ideally suited.

Excretion studies, often using radiolabeled compounds initially, show that vardenafil is eliminated almost entirely as metabolites. europa.eu The primary route of excretion is through the feces, accounting for about 91-95% of the administered dose, with a much smaller fraction (2-6%) being excreted in the urine. europa.eudrugbank.com

| Pharmacokinetic Parameter | Finding | Preclinical Species | Reference |

|---|---|---|---|

| Volume of Distribution (Vss) | 208 L | General Preclinical Data | fda.govwikidoc.org |

| Plasma Protein Binding | ~95% (for Vardenafil and M1) | General Preclinical Data | fda.gov |

| Primary Route of Excretion | Feces (as metabolites) | General Preclinical Data | europa.eudrugbank.com |

| Fecal Excretion (% of dose) | ~92.5% | General Preclinical Data | europa.eu |

| Urinary Excretion (% of dose) | ~4.9% | General Preclinical Data | europa.eu |

| Clearance | High (56 L/h) | General Preclinical Data | europa.eu |

This table summarizes key disposition characteristics of Vardenafil determined in preclinical studies, the accuracy of which relies on robust quantitative methods utilizing standards like Vardenafil-d5.

Comparative Metabolism across Relevant Preclinical Species

Evaluating how drug metabolism varies between different animal species and humans is a critical step in preclinical development. This comparative assessment helps in selecting the most appropriate animal model for toxicology studies and in predicting human pharmacokinetics. Preclinical pharmacokinetic studies for vardenafil have been conducted in several species, including rats, mice, and dogs. europa.eu

In vitro studies using human liver microsomes have shown that vardenafil is metabolized primarily by cytochrome P450 (CYP) isoforms, with CYP3A4 being the major enzyme involved and CYP2C9 contributing to a lesser extent. fda.gov The main circulating metabolite is M1, which results from the desethylation of vardenafil. nih.gov This metabolite is also pharmacologically active, although its potency for inhibiting phosphodiesterase 5 (PDE5) is about 28% that of the parent compound. drugbank.comnih.gov

The use of a deuterated internal standard is crucial for these comparative studies, as it allows for the precise and simultaneous quantification of both the parent drug (vardenafil) and its key metabolites (like M1) in the plasma of different species. This enables a direct comparison of parameters such as clearance, bioavailability, and metabolite-to-parent drug ratios, highlighting species-specific differences in drug handling. For example, the oral bioavailability and clearance of a similar PDE5 inhibitor were shown to differ significantly between rats and dogs, underscoring the importance of multi-species evaluation. researchgate.net

| Parameter | Rat | Dog | Human | Reference |

|---|---|---|---|---|

| Primary Metabolizing Enzyme | CYP Isoforms | CYP Isoforms | CYP3A4 | fda.gov |

| Major Active Metabolite | M1 | M1 | M1 | nih.gov |

| Terminal Half-life (T1/2) | 1.2 h | Not Specified | ~4-5 h | drugbank.comresearchgate.net |

| Absolute Bioavailability | Not Specified | Not Specified | ~15% | researchgate.net |

This table presents a comparison of metabolic and pharmacokinetic parameters for Vardenafil across different species, highlighting data that is generated using precise quantitative bioanalytical methods.

Applications in Pharmaceutical Quality Control and Impurity Analysis

Utilization as a Reference Standard for Impurity Profiling of Vardenafil (B611638).google.comcleanchemlab.com

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, aimed at identifying and quantifying all potential impurities in an API. Vardenafil Acetyl-d5 Analogue is a crucial tool in this process. google.com

During the synthesis of Vardenafil, several related substances can be formed. These can include starting materials, intermediates, and by-products of side reactions. The use of this compound as an internal standard in techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the precise quantification of these related substances. veeprho.com Its chemical similarity to Vardenafil and its impurities ensures that the extraction efficiency and ionization response are comparable, leading to more accurate measurements.

A patent for a Vardenafil analogue highlights its utility as an impurity reference substance for the detection of related substances and for the quality control of Vardenafil bulk drugs and preparations. google.com This underscores the importance of having well-characterized analogues for analytical purposes.

Common analytical techniques for impurity detection in Vardenafil include High-Performance Liquid Chromatography (HPLC) and LC-MS/MS, where a deuterated internal standard is highly valuable. veeprho.com

Vardenafil, like any pharmaceutical compound, can degrade over time when exposed to stress conditions such as heat, light, humidity, and oxidation, leading to the formation of degradation products. scirp.orgresearchgate.net Stability-indicating analytical methods are required to separate and quantify these degradation products. scirp.orgresearchgate.net Forced degradation studies are conducted to identify potential degradants and to develop and validate these methods. scirp.orgresearchgate.net

The use of this compound in these stability studies allows for the accurate tracking and quantification of the parent drug and its degradation products. This ensures that the analytical method is capable of providing a clear picture of the drug's stability profile.

A study on a stability-indicating method for Vardenafil demonstrated the separation of the active ingredient from its degradation products formed under various stress conditions. researchgate.net While this particular study did not explicitly mention the use of this compound, the principles of using a labeled internal standard for such analyses are well-established and would significantly enhance the accuracy and reliability of the results.

Method Validation for Quality Control Assays

Analytical method validation is a regulatory requirement to ensure that a chosen analytical procedure is suitable for its intended purpose. This compound plays a key role in the validation of methods for the quality control of Vardenafil. synzeal.com

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, impurities, and excipients. The development of such methods for Vardenafil relies on the ability to resolve the Vardenafil peak from all other potential peaks. scirp.orgresearchgate.net this compound, by serving as an internal standard, aids in the accurate quantification of Vardenafil during these method development and validation studies.

Research has been conducted to develop and validate rapid stability-indicating methods for Vardenafil using techniques like Ultra-Performance Liquid Chromatography (UPLC). scirp.orgresearchgate.net These methods are validated for parameters such as linearity, accuracy, precision, and robustness. scirp.orgresearchgate.net

| Parameter | Typical Acceptance Criteria (as per ICH guidelines) | Reported Findings for Vardenafil Assays |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.999 for Vardenafil and its impurities. scirp.org |

| Accuracy (% Recovery) | Typically 98.0% to 102.0% | 98.8% - 101.5% for Vardenafil. scirp.org |

| Precision (% RSD) | ≤ 2% | Within 2.0% RSD for intra-day and inter-day precision. scirp.org |

| Specificity | No interference from impurities, degradants, or excipients | The method is able to separate Vardenafil from its degradation products. scirp.orgresearchgate.net |

The primary application of this compound is in the quantitative determination of impurities and other analogues in Vardenafil samples. aoac.org Isotope dilution mass spectrometry, which utilizes stable isotope-labeled internal standards, is considered a gold-standard quantitative technique due to its high accuracy and precision.

In a clinical setting, a deuterated analogue of Vardenafil, [2H5]-vardenafil, has been used as an internal standard for the quantification of Vardenafil in biological samples. europa.eu The monitored ion transitions in the mass spectrometer for Vardenafil and its deuterated internal standard are a testament to the specificity and sensitivity of this approach. europa.eu This same principle is directly applicable to the quality control of the API, where the deuterated analogue would be used to quantify impurities.

| Compound | Monitored Ion Transition (m/z) | Application |

|---|---|---|

| Vardenafil | 489 → 151 (312) | Quantification of the active ingredient. europa.eu |

| [2H5]-Vardenafil (Internal Standard) | 494 → 151 (312) | Internal standard for accurate quantification. europa.eu |

The use of this compound as an internal standard minimizes the effects of matrix suppression and variations in instrument response, leading to highly reliable quantitative data for any identified impurities.

Regulatory Compliance in Analytical Quality Control

In the pharmaceutical industry, ensuring the quality, safety, and efficacy of drug products is paramount. Regulatory bodies worldwide mandate stringent quality control (QC) procedures throughout the manufacturing process. A critical component of this is the use of analytical standards to verify the identity, purity, and strength of raw materials, intermediates, and the final drug product. alfa-chemistry.com Analytical standards serve as highly pure reference materials against which production batches are compared, ensuring they meet predetermined specifications and regulatory requirements. alfa-chemistry.compharmaffiliates.com For a drug such as vardenafil, the use of a stable isotope-labeled (SIL) internal standard, like this compound, is indispensable for achieving the precision and accuracy required in modern analytical techniques, particularly for impurity profiling. resolvemass.cascioninstruments.com These standards are essential for validating analytical methods and ensuring that the data submitted to regulatory authorities is robust, reliable, and compliant with international guidelines. alfa-chemistry.comnih.gov

Adherence to ICH Q3A/B Guidelines for Impurities

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established critical guidelines for the control of impurities in pharmaceutical products. researchgate.netich.org Specifically, the ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines provide a framework for the reporting, identification, and qualification of impurities. ich.orgeuropa.eujpionline.org Impurities in vardenafil can originate from the multi-step chemical synthesis or from degradation of the active pharmaceutical ingredient (API). veeprho.com

ICH guidelines classify impurities into categories such as organic impurities (e.g., starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents. jpionline.org The guidelines set specific thresholds for action:

Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level at or above which the structure of an impurity must be determined.

Qualification Threshold: The level at or above which an impurity's biological safety must be established.

This compound plays a crucial role in adhering to these guidelines. As a deuterated internal standard, it is chemically almost identical to the potential acetyl analogue impurity of vardenafil but has a different mass due to the deuterium (B1214612) atoms. scioninstruments.compharmaffiliates.com This property makes it an ideal tool for quantitative analysis using mass spectrometry (MS) coupled with chromatography (e.g., LC-MS). resolvemass.cascioninstruments.com By adding a known amount of this compound to a sample, analysts can accurately quantify the corresponding unlabeled impurity, even at trace levels. resolvemass.caclearsynth.com This precise quantification is necessary to determine if impurity levels exceed the ICH thresholds, thereby ensuring the safety and quality of the drug substance and product. jpionline.orgfda.gov The use of such standards is a fundamental part of the documented evidence required in a registration application to show that analytical procedures are validated and suitable for impurity detection and quantification. fda.gov

Table 1: ICH Q3A/B Impurity Thresholds

The following table outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances and products as stipulated by ICH guidelines.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2) and Q3B(R2). ich.orgeuropa.eufda.gov

Compliance with Pharmacopeial Requirements

Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish official standards for medicines. These standards include tests, procedures, and acceptance criteria to ensure the quality of pharmaceutical products. veeprho.com Compliance with these pharmacopeial requirements is mandatory for a drug to be marketed in the respective regions.

The use of well-characterized reference standards is a cornerstone of pharmacopeial analysis. alfa-chemistry.compharmaffiliates.com For quantitative applications, especially in chromatography, isotopically labeled internal standards are highly recommended by regulatory agencies and are considered best practice. nih.gov this compound serves this purpose effectively. Its key advantages in achieving pharmacopeial compliance include:

Enhanced Accuracy and Precision : SIL internal standards like this compound exhibit nearly identical chemical and physical properties to the analyte of interest. scioninstruments.com This allows them to co-elute during chromatography and experience similar ionization behavior in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and instrument response. scioninstruments.comclearsynth.com

Mitigation of Matrix Effects : In complex biological samples or drug formulations, other components (the "matrix") can interfere with the analysis by suppressing or enhancing the analyte's signal in the mass spectrometer. A deuterated standard, being affected by the matrix in the same way as the analyte, corrects for these effects, leading to more reliable and accurate quantification. resolvemass.caclearsynth.com

Method Validation : Pharmacopeias require that the analytical methods used for quality control are thoroughly validated. The use of a deuterated internal standard is a key component in validating a method's robustness and reliability, as it demonstrates control over analytical variability. nih.govclearsynth.com

Impurities in vardenafil are subject to control under both USP and EP guidelines. veeprho.com The use of this compound as an internal standard in validated analytical procedures, such as HPLC or LC-MS, ensures that the quantification of related impurities is performed with the high degree of certainty required to meet these stringent pharmacopeial requirements. sigmaaldrich.com

Table 2: Compound Information

Future Directions and Research Opportunities

Expansion of Isotope-Labeled Analogue Synthesis for Novel Compounds

The synthesis of stable isotope-labeled (SIL) analogues is a cornerstone of drug discovery, enabling the accurate quantification of drugs and their metabolites. researchgate.net Future research is aimed at expanding the repertoire of synthetic techniques to accommodate increasingly complex novel drug candidates and to introduce isotopic labels with greater efficiency and precision.

A significant area of development is late-stage functionalization . This approach introduces the isotopic label at one of the final steps of the synthesis, which is more efficient and cost-effective than traditional methods that require a complete de novo synthesis. acs.orgnih.gov Recent advances have provided new avenues to rapidly access carbon-14 (B1195169) labeled compounds, a gold standard for tracking molecules, through late-stage carbon isotope exchange. nih.govacs.org This strategy is critical for radiolabeling studies in advanced preclinical projects. acs.org

Furthermore, researchers are exploring the use of a wider array of isotopes beyond the conventional 2H, 13C, and 15N. For instance, the use of 34S is being introduced as a new concept for labeling complex drug molecules. researchgate.net This is particularly important for compounds containing elements with naturally wide isotopic distributions, such as sulfur, as it can require a mass enrichment greater than four to avoid signal interference in mass spectrometry assays. researchgate.net The ability to create SIL compounds that are at least three to four mass units heavier than the parent drug is essential for avoiding overlap in bioanalytical mass spectrometry. researchgate.net These advanced synthetic methods will allow for the creation of diverse labeled chemical tools to better understand the pharmacokinetics, pharmacodynamics, and biological fate of new compounds. mdpi.com

Advanced Automation and High-Throughput Methodologies

To accelerate the drug development pipeline, the synthesis and analysis of isotope-labeled analogues are increasingly benefiting from automation and high-throughput methodologies. These technologies offer enhanced speed, reproducibility, and scalability, addressing the bottleneck often caused by manual sample preparation. nih.gov

Automated synthesis platforms and robotics are being integrated into laboratory workflows to streamline the production of labeled compounds. nih.govadesisinc.com These systems can perform repetitive tasks such as cell lysis, chemical reactions, purification, and enzymatic digestion with high precision, enabling chemical proteomics for high-throughput analysis and discovery. nih.gov This automation provides a significant technological opportunity to speed up advances in proteomics and drug-target discovery. nih.gov

Flow chemistry is another emerging trend that offers precise control over reaction conditions, leading to higher yields and purer products. adesisinc.com This approach improves the safety, scalability, and efficiency of isotope synthesis, setting a new standard for producing labeled compounds. adesisinc.com

When coupled with high-throughput experimentation (HTE) , these technologies allow researchers to conduct significantly more experiments with less starting material. acs.org This miniaturization paves the way for new discoveries by enabling more extensive screening of reaction conditions. acs.org Automated pipetting platforms can also be used for the high-throughput enrichment of newly synthesized proteins that have been metabolically labeled with "click-able" amino acid analogues, demonstrating the power of combining automation with advanced biochemical techniques. nih.gov

Development of Predictive Analytical Models

The development of sophisticated computational and predictive models represents a significant frontier in pharmaceutical analysis. These models aim to forecast the metabolic fate and analytical behavior of drug candidates, thereby optimizing experimental designs and accelerating the identification of metabolites.

The use of stable isotope tracing (SIT) is a powerful method for identifying drug metabolites. frontiersin.org A proposed two-stage data processing approach combines dose-response experiments with SIT to effectively and comprehensively identify metabolites with high efficacy. frontiersin.org In this method, features from high-resolution mass spectrometry that exhibit a dose-response relationship are screened for isotope pairs, significantly increasing the true positive rate of metabolite identification. frontiersin.org

For quantitative analyses, the use of a stable isotope-labeled internal standard, as in stable-isotope dilution (SID) methodology , is critical. nih.gov An authentic stable isotope-labeled analogue is considered the "gold standard" internal standard because it is identical to the endogenous molecule except for mass, ensuring that it has the same retention time and ionization properties. nih.gov This minimizes analytical imprecision that can arise from matrix effects like ion suppression in the mass spectrometer. nih.gov The development of predictive models for liquid chromatography-tandem mass spectroscopy (LC-MS/MS) relies heavily on the availability of such high-quality internal standards to ensure the accuracy and validity of the quantitative data generated. nih.gov

Interdisciplinary Research Collaborations in Pharmaceutical Analysis

Progress in the synthesis and application of isotope-labeled compounds like Vardenafil (B611638) Acetyl-d5 Analogue is increasingly dependent on robust interdisciplinary collaborations. The complexity of modern drug discovery necessitates the integration of expertise from diverse scientific fields, including chemistry, biology, pharmacology, and computational science. musechem.comfrontiersin.org

New drug development is inherently an interdisciplinary endeavor, relying on cooperation between experts in pharmaceutical chemistry, analysis, and pharmacology from the very first step of identifying disease-related targets. frontiersin.org Collaborative efforts that bring together chemists and biologists have expanded the applications of isotopic labeling into new areas and have facilitated the development of labeling techniques applicable across multiple fields. musechem.com

Such collaborations are crucial for integrating multi-omics approaches, such as genomics, proteomics, and metabolomics. creative-proteomics.com Isotope labeling methods are complementary to these technologies, enabling a holistic understanding of biological systems by connecting molecular processes with cellular functions and organismal phenotypes. creative-proteomics.com For example, interdisciplinary consortiums have successfully leveraged their combined expertise to select the most suitable targets for biomarker assay development in complex diseases like dementia, integrating clinical results with mass spectrometry and immunoassay development. nih.gov These synergistic efforts are essential for driving the field of isotope science forward, leading to more accurate data, improved drug development processes, and ultimately, safer and more effective therapeutics. musechem.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Vardenafil Acetyl-d5 analogues in pharmacological studies?

- Methodological Answer : Synthesis typically involves deuterium labeling at specific positions (e.g., acetyl-d5 modification) to enable pharmacokinetic tracing. Structural characterization requires techniques like nuclear magnetic resonance (NMR) for deuterium positional verification and liquid chromatography–mass spectrometry (LC-MS) for purity assessment . For novel analogues, ultra-performance liquid chromatography coupled with quadrupole/orbitrap high-resolution mass spectrometry (UPLC-Q-Orbitrap HRMS) is critical for structural elucidation, as demonstrated in the identification of O-propyl vardenafil adulterants .

Q. How should pharmacokinetic/pharmacodynamic (PK/PD) datasets for Vardenafil analogues be structured to comply with regulatory standards?

- Methodological Answer : PK/PD datasets must adhere to ADaM (Analysis Data Model) guidelines, including variables such as:

- Actual sampling time post-administration (to calculate AUC and Cmax).

- Baseline-adjusted PD markers (e.g., oxytocin expression changes in PVN neurons).

- Flags for outlier exclusion or stratification.

Compliance ensures reproducibility and regulatory acceptance, as highlighted in recent pharmacometric guidelines .

Q. What analytical strategies are validated for detecting Vardenafil analogues in complex matrices (e.g., biological samples or adulterated supplements)?

- Methodological Answer : Validated LC-MS/MS methods with Box-Behnken experimental designs optimize parameters like mobile phase composition and column temperature. For adulterant screening, high-performance liquid chromatography–diode array detection (HPLC-DAD) coupled with HRMS ensures specificity and sensitivity, as shown in studies identifying propoxy-vardenafil in supplements .

Advanced Research Questions

Q. How does Vardenafil Acetyl-d5 modulate ABCB1/P-glycoprotein transport, and what implications does this have for multidrug resistance (MDR) reversal in cancer?

- Methodological Answer : Vardenafil inhibits ABCB1-mediated drug efflux by competitively binding to the transporter’s substrate site, evidenced by increased intracellular accumulation of [<sup>3</sup>H]-paclitaxel in ABCB1-overexpressing KB-C2 cells. ATPase activity assays confirm direct interaction, while Western blotting rules out protein expression changes. Dose-dependent MDR reversal (IC50 < 10 µM) suggests therapeutic potential in combination chemotherapy .

Q. What neurochemical mechanisms underlie Vardenafil’s dose-dependent activation of oxytocin neurons in the paraventricular nucleus (PVN)?

- Methodological Answer : In vivo studies using conscious Sprague-Dawley rats show that vardenafil (0.1–1.0 mg/kg) increases c-Fos expression in oxytocinergic PVN neurons, correlating with elevated oxytocin mRNA. Experimental designs should include:

- Intracerebroventricular administration to bypass peripheral effects.

- Co-administration with oxytocin receptor antagonists to validate causality.

These findings suggest PDE5 inhibition enhances social-affiliative behaviors via central oxytocin pathways .

Q. How can researchers reconcile contradictory data on Vardenafil’s off-target effects (e.g., cognitive impacts vs. neurochemical benefits)?

- Methodological Answer : Contradictions arise from model-specific variability. For example, while vardenafil increases oxytocin activation in rats , human studies report no significant cognitive effects but note dose-dependent headaches and weakness . To resolve discrepancies:

- Conduct species-specific PK/PD modeling to adjust for metabolic differences.

- Use translational biomarkers (e.g., plasma oxytocin levels) to cross-validate preclinical and clinical outcomes.

Q. What are the best practices for identifying and characterizing novel Vardenafil analogues in adulterated products?

- Methodological Answer : Use a tiered approach:

Screening : Untargeted HRMS with isotopic pattern matching (e.g., deuterium labeling in acetyl-d5).

Confirmation : NMR and tandem MS/MS for fragmentation pattern comparison.

Quantitation : Isotope dilution assays with deuterated internal standards (e.g., vardenafil-d5).

Recent studies on propoxy-vardenafil adulterants highlight the necessity of these steps .

Data Presentation and Reproducibility

Q. How should researchers present conflicting PK/PD data in Vardenafil studies to ensure transparency?

- Methodological Answer : Follow the "uncertainty profile" framework:

- Report precision (CV% < 15%), accuracy (80–120% recovery), and risk profiles for outliers.

- Use Forest plots or Bland-Altman analyses to visualize inter-study variability, as recommended in analytical validation guidelines .

Q. What statistical designs are optimal for dose-response studies of Vardenafil analogues in preclinical models?

- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. For small sample sizes (e.g., n=6 in rat studies), Bayesian hierarchical models improve power. Dose-ranging studies should include at least three dose levels (e.g., 0.1, 0.5, 1.0 mg/kg) to establish monotonic responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.